Y-27632 dihydrochloride is a selective inhibitor of Rho-associated kinase, specifically targeting both ROCK1 and ROCK2 isoforms. It is widely utilized in research, particularly in the context of stem cell biology and tissue engineering. The compound has gained attention for its ability to enhance the survival and proliferation of human pluripotent stem cells during cryopreservation and culture.
Y-27632 dihydrochloride is synthesized from commercially available starting materials through a multi-step process. It is primarily produced for laboratory research use and is available from various suppliers, including R&D Systems and Tocris Bioscience.
Y-27632 dihydrochloride is classified as a small molecule drug, specifically a Rho-kinase inhibitor. It falls under the category of pharmacological agents that modulate cytoskeletal dynamics and cellular signaling pathways.
The optimized synthesis also allows for the production of new fluoro derivatives, expanding its potential applications.
Y-27632 dihydrochloride has a specific molecular structure characterized by its chemical formula, which can be represented as:
The compound's structure features a cyclohexane ring with various functional groups that contribute to its biological activity.
Y-27632 undergoes several chemical reactions during its synthesis:
Each reaction is optimized for yield and selectivity, ensuring that the desired product is obtained efficiently .
Y-27632 exerts its effects primarily through inhibition of Rho-associated kinases, which play critical roles in regulating cytoskeletal dynamics and cell signaling pathways. By inhibiting these kinases:
The inhibition mechanism involves competitive binding to the ATP-binding site of Rho-associated kinases, thereby blocking their activity and downstream signaling pathways.
Y-27632 dihydrochloride has numerous scientific applications:
The development of Rho-associated kinase (ROCK) inhibitors emerged from foundational research on Rho GTPase signaling pathways in the 1990s. Initial studies identified RhoA as a critical regulator of cytoskeletal dynamics, leading to the discovery of its primary effectors, ROCK1 (ROKβ) and ROCK2 (ROKα) [4] [7]. Y-27632, trans-4-[(1R)-1-aminoethyl]-N-4-pyridinylcyclohexanecarboxamide dihydrochloride, was first synthesized in 1997 as a selective ATP-competitive inhibitor targeting both ROCK isoforms (Ki = 140–220 nM) [3] [9]. Its identification marked a breakthrough in dissecting ROCK-dependent cellular mechanisms, offering superior specificity compared to earlier non-selective kinase inhibitors like fasudil (HA-1077), which was clinically approved for cerebral vasospasm in Japan in 1995 but inhibited multiple kinases including PKA and PKC [4] [5]. Y-27632’s molecular scaffold became the prototype for over 60 subsequent ROCK inhibitors spanning diverse chemical classes like indazoles, pyridines, and benzothiophenes [1].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7